BIIB-028 (CAS: 911398-13-5) is a second-generation, purine-based heat shock protein 90 (Hsp90) inhibitor specifically engineered as a highly water-soluble phosphate prodrug. Unlike earlier non-prodrug analogs, BIIB-028 was developed to overcome severe aqueous solubility limitations, enabling stable parenteral (intravenous) administration. Upon administration, it undergoes rapid and predictable dephosphorylation to release its active metabolite, CF2772, which selectively binds the N-terminal ATP-binding domain of Hsp90. For scientific buyers and formulators, BIIB-028 represents a critical procurement upgrade over first-generation purine scaffolds, offering superior active pharmaceutical ingredient (API) stability, enhanced processability without salt-induced decomposition, and a significantly lower dosing threshold for in vivo efficacy [1].
Procuring generic first-generation Hsp90 inhibitors (such as BIIB021) or geldanamycin derivatives (like 17-AAG) as substitutes for BIIB-028 introduces severe formulation and stability risks. First-generation purine analogs suffer from rapid API decomposition during salt formation and possess poor aqueous solubility, restricting them to high-dose oral formulations [1]. Furthermore, generic geldanamycin derivatives often require toxic co-solvents for in vivo use and are associated with hepatotoxicity. BIIB-028’s specific phosphate ester design circumvents these issues by providing intrinsic water solubility, preventing precipitation in intravenous lines, and eliminating the need for complex, instability-prone salt formulations during manufacturing [2].
The transition from first-generation purine inhibitors to BIIB-028 was driven by critical manufacturing and formulation bottlenecks. BIIB021 exhibited rapid API decomposition during the salt formation step, complicating scale-up. In contrast, BIIB-028 was engineered with a phosphate ester group that dramatically enhances aqueous solubility, allowing for direct intravenous formulation without the need for unstable salt forms. This structural modification enabled the reliable synthesis of high-purity API (99.6% purity) suitable for parenteral administration [1].
| Evidence Dimension | Formulation route and API stability |
| Target Compound Data | 99.6% purity API synthesized without salt-formation decomposition; stable in aqueous IV solutions |
| Comparator Or Baseline | BIIB021: Rapid API decomposition during salt formation step; limited to oral dosing |
| Quantified Difference | Elimination of salt-induced API degradation; enables 100% aqueous parenteral delivery |
| Conditions | API synthesis and formulation scale-up |
Buyers developing injectable formulations must select BIIB-028 to avoid the precipitation and API degradation issues inherent to earlier purine-based inhibitors.
BIIB-028 demonstrates vastly superior in vivo potency compared to its predecessor, significantly reducing the material required for preclinical efficacy. In murine cancer models, the first-generation drug BIIB021 required a maximum tolerated dose (MTD) of 625 mg/kg/week (administered orally) to completely inhibit tumor growth. BIIB-028 achieves tumor regression at an MTD of only 120 mg/kg/week (intravenous or intraperitoneal) and maintains tumor growth prevention at just one-eighth of its MTD (15 mg/kg/week) [1]. This represents an approximate 5.2-fold reduction in the required material for maximum efficacy.
| Evidence Dimension | Maximum Tolerated Dose (MTD) for complete tumor growth inhibition |
| Target Compound Data | MTD = 120 mg/kg/week (IV/IP); active at 15 mg/kg/week |
| Comparator Or Baseline | BIIB021: MTD = 625 mg/kg/week (Oral) |
| Quantified Difference | 5.2-fold reduction in MTD required for complete tumor growth inhibition |
| Conditions | Murine cancer xenograft models (in vivo) |
Procuring BIIB-028 drastically reduces the total compound volume needed per animal study while minimizing off-target toxicity risks associated with high-dose regimens.
As a prodrug, the utility of BIIB-028 depends on its rapid and predictable conversion to the active Hsp90 inhibitor, CF2772. Pharmacokinetic profiling demonstrates that BIIB-028 is efficiently dephosphorylated in vivo, with the prodrug exhibiting a short plasma half-life of 0.5 hours, while the active metabolite CF2772 maintains a plasma half-life of 2.1 hours [1]. This rapid conversion ensures that the high aqueous solubility of the prodrug does not compromise the systemic exposure and target engagement of the active moiety.
| Evidence Dimension | Plasma half-life (t1/2) |
| Target Compound Data | Prodrug t1/2 = 0.5 hours; Active metabolite (CF2772) t1/2 = 2.1 hours |
| Comparator Or Baseline | Baseline non-prodrug formulations: Variable absorption and exposure |
| Quantified Difference | Rapid 0.5h conversion to active moiety with sustained 2.1h circulation |
| Conditions | Phase I pharmacokinetic profiling (intravenous administration) |
Provides researchers with a highly predictable pharmacokinetic profile, essential for designing accurate dosing schedules in translational models.
Because BIIB-028 is specifically engineered as a highly water-soluble phosphate prodrug, it is the optimal choice for researchers developing parenteral or intravenous delivery systems. It circumvents the severe API decomposition and precipitation issues that plague first-generation purine analogs like BIIB021 during salt formation[1].
BIIB-028 is highly recommended for murine cancer models where minimizing compound consumption and avoiding high-dose toxicity are priorities. Its ability to cause tumor regression at an MTD of 120 mg/kg/week—and prevent growth at just 15 mg/kg/week—makes it vastly superior to earlier analogs that require over 600 mg/kg/week[2].
Due to its rapid and well-characterized in vivo dephosphorylation (prodrug t1/2 = 0.5 hours; active CF2772 t1/2 = 2.1 hours), BIIB-028 serves as an ideal reference material for LC-MS/MS and radiometric metabolite profiling assays studying prodrug cleavage and clearance mechanisms [3].